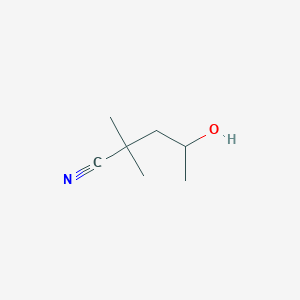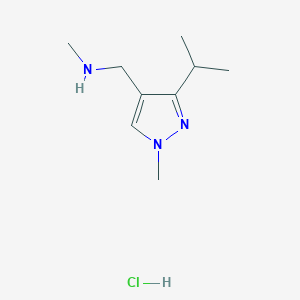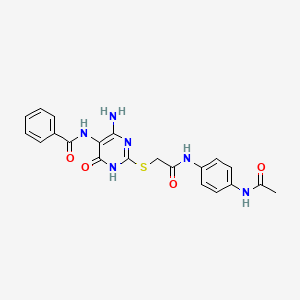
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, also known as MBB, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. MBB is a benzothiazole derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
1. Neuroimaging Applications
- Radioligands based on benzothiazole derivatives, similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, are used in positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 (mGluR1) in rodent brains. These ligands, such as N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[(11)C]methoxy-N-methylbenzamide, demonstrate high in vitro binding affinity and are useful for imaging brain mGluR1, providing insights into neurological conditions (Fujinaga et al., 2012).
2. Photodynamic Therapy in Cancer Treatment
- Benzothiazole derivatives, closely related to this compound, have been found to be effective as photosensitizers in photodynamic therapy for cancer treatment. These compounds, particularly those with methoxy substitutions, exhibit high singlet oxygen quantum yield, making them suitable for Type II photodynamic mechanisms in cancer therapy (Pişkin et al., 2020).
3. Anticancer Activity
- Several benzothiazole derivatives, akin to this compound, have been evaluated for their anticancer activity. Compounds with benzothiazole moiety have shown activity against various cancer cell lines, including leukemia, melanoma, and breast cancers. These compounds have been effective in inhibiting cancer cell proliferation through various mechanisms (Havrylyuk et al., 2010).
4. Synthesis and Evaluation in Neurological Studies
- The compound is used in the synthesis of novel ligands for studying sigma-2 receptors in vitro. These ligands are useful in neurological research, particularly in understanding receptor binding and function (Xu et al., 2005).
5. Antimicrobial Applications
- Similar benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens like Pseudomonas aeruginosa. These studies contribute to the development of new antimicrobial agents, particularly in combating resistant bacterial strains (Gupta, 2018).
6. Anticonvulsant and Neuroprotective Effects
- N-(substituted benzothiazol-2-yl)amide derivatives, related to this compound, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. These compounds represent potential leads in the search for effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-3-6-11(9-10)15(19)18-16-17-14-12(20-2)7-4-8-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFOXCZWVZZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)


![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2473869.png)



![N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2473875.png)
![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)
![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

